![molecular formula C10H9F2NO2 B1468723 1-(2,6-Difluorobenzoyl)azetidin-3-ol CAS No. 1339573-94-2](/img/structure/B1468723.png)
1-(2,6-Difluorobenzoyl)azetidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of DBAO consists of a four-membered azetidine ring substituted with a 2,6-difluorobenzoyl group at the 1-position and a hydroxyl group at the 3-position.Physical And Chemical Properties Analysis
DBAO is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Analytical Methods for Antioxidant Activity
Research on analytical methods used in determining antioxidant activity highlights the significance of understanding chemical interactions and the potential of compounds in mediating oxidative processes. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in evaluating the antioxidant potential of chemical compounds. These methodologies provide a framework for assessing how "1-(2,6-Difluorobenzoyl)azetidin-3-ol" might be studied for antioxidant capacities if relevant (Munteanu & Apetrei, 2021).
Metathesis Reactions in Synthesis
The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives points to the versatility of these reactions in accessing a variety of structurally complex and functionally diverse chemical entities. This area of research suggests the potential utility of "this compound" in synthesizing new molecules with biological relevance, highlighting the compound's potential as a building block in medicinal chemistry (Kiss et al., 2018).
Pharmacological Activities of Gallic Acid
Exploring the pharmacological activities and molecular mechanisms of gallic acid in inflammatory diseases offers insight into how structurally complex molecules can modulate biological pathways. Such research underscores the importance of chemical compounds in therapeutic applications, potentially guiding investigations into the biological activities of "this compound" (Bai et al., 2020).
Enzymatic Degradation of Organic Pollutants
The study on the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes highlights the environmental relevance of chemical compounds. This research area demonstrates the potential of chemicals in facilitating the degradation of pollutants, indicating a possible environmental application for "this compound" in pollutant degradation processes (Husain & Husain, 2007).
properties
IUPAC Name |
(2,6-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHVXFJIXQUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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